4'-Bromo-2'-fluoro-3-phenylpropiophenone
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Overview
Description
4’-Bromo-2’-fluoro-3-phenylpropiophenone is a chemical compound that belongs to the class of phenylpropanoids. It is commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4’-Bromo-2’-fluoro-3-phenylpropiophenone typically involves halogenation reactions. One common method involves the bromination and fluorination of a phenylpropiophenone precursor. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts to facilitate the halogenation process . Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4’-Bromo-2’-fluoro-3-phenylpropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Bromo-2’-fluoro-3-phenylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical processes, making the compound valuable for research in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
4’-Bromo-2’-fluoro-3-phenylpropiophenone can be compared with other halogenated phenylpropiophenones, such as:
- 4’-Chloro-2’-fluoro-3-phenylpropiophenone
- 4’-Iodo-2’-fluoro-3-phenylpropiophenone
- 4’-Bromo-2’-chloro-3-phenylpropiophenone
These similar compounds share structural similarities but differ in their halogen substituents, which can affect their chemical properties and reactivity. The unique combination of bromine and fluorine in 4’-Bromo-2’-fluoro-3-phenylpropiophenone imparts distinct characteristics that make it valuable for specific research applications .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGKUHXSCEYTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643988 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-54-0 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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